molecular formula C15H14O3 B6395940 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% CAS No. 175153-22-7

2-Methoxy-4-(3-methylphenyl)benzoic acid, 95%

Cat. No. B6395940
CAS RN: 175153-22-7
M. Wt: 242.27 g/mol
InChI Key: OTDWWFGGVCSYJY-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-methylphenyl)benzoic acid, also known as MMPB, is a type of aromatic carboxylic acid. It is an important organic compound with a wide range of applications in the field of organic synthesis. It is a colorless, crystalline solid with a melting point of 76-78°C. MMPB has been widely used in a variety of scientific research applications due to its unique properties and its ability to form various derivatives.

Scientific Research Applications

2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, dyes, and fragrances. It has also been used in the study of enzyme inhibitors, as well as in the study of the mechanism of action of various drugs. 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.

Mechanism of Action

2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in the regulation of various physiological processes. By inhibiting the activity of COX, 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% can alter the levels of prostaglandins in the body, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce pain, and reduce the production of free radicals. It has also been shown to reduce the production of certain hormones, such as cortisol and adrenaline. In addition, 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% has been shown to reduce the risk of certain types of cancer, such as colorectal cancer.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized using the Friedel-Crafts alkylation reaction. It is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% also has some limitations. It is not soluble in water, which can limit its use in certain types of experiments. In addition, 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% is a relatively reactive compound, which can make it difficult to handle in some experiments.

Future Directions

There are a number of potential future directions for the use of 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% in scientific research. One potential direction is the use of 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% in the development of new drugs and therapies. 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% has already been used in the development of new drugs for the treatment of certain types of cancer and other diseases. Additionally, 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% could be used in the development of new polymers and materials for use in a variety of applications. Finally, 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% could be used in the study of the mechanism of action of various drugs, as well as in the study of enzyme inhibitors.

Synthesis Methods

2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic ring with an alkyl halide. This reaction can be performed in either a homogeneous or heterogeneous system. Other methods for synthesizing 2-Methoxy-4-(3-methylphenyl)benzoic acid, 95% include the use of Grignard reagents, the use of aryl halides, and the use of anhydrides.

properties

IUPAC Name

2-methoxy-4-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-4-3-5-11(8-10)12-6-7-13(15(16)17)14(9-12)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDWWFGGVCSYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688609
Record name 3-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175153-22-7
Record name 3-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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